molecular formula C17H16N2O5 B454689 Ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate

Ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate

Cat. No.: B454689
M. Wt: 328.32g/mol
InChI Key: KZEPOULYJQETPJ-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate is an organic compound with the molecular formula C17H16N2O5. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a nitro group, and an amide linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate typically involves the reaction of 3-amino benzoic acid with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of the benzoic acid and the acyl chloride group of the nitrobenzoyl chloride. The resulting product is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, base catalysts.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Ethyl 3-[(2-methyl-3-aminobenzoyl)amino]benzoate.

    Substitution: Various amides depending on the nucleophile used.

    Hydrolysis: 3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid.

Scientific Research Applications

Ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide linkage and ester group also contribute to the compound’s overall reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32g/mol

IUPAC Name

ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C17H16N2O5/c1-3-24-17(21)12-6-4-7-13(10-12)18-16(20)14-8-5-9-15(11(14)2)19(22)23/h4-10H,3H2,1-2H3,(H,18,20)

InChI Key

KZEPOULYJQETPJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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